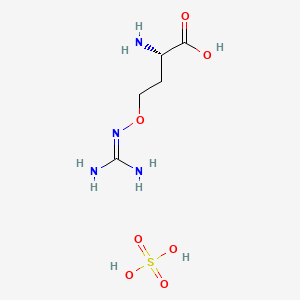

Sulfate de L-Canavanine

Vue d'ensemble

Description

L-Canavanine sulfate: is a naturally occurring non-protein amino acid found in many leguminous plants, including jack bean and lucerne (alfalfa). It is a structural analogue of the amino acid arginine and possesses toxic properties in both animal and plant systems. This compound is known for its ability to be incorporated into proteins by arginyl-tRNA synthetase, leading to the formation of dysfunctional proteins .

Applications De Recherche Scientifique

L-Canavanine sulfate has a wide range of scientific research applications, including:

Chemistry:

- Used as a tool to study the regulation or modulation of polyamine-nitric oxide cross-talk in higher plants .

Biology:

- Employed in studies to understand the incorporation of non-protein amino acids into proteins and their effects on cellular functions .

Medicine:

- Investigated as a potential anticancer agent due to its ability to disrupt protein synthesis in sensitive organisms .

- Studied for its role in autoimmune diseases, as its toxicity has been associated with conditions such as systemic lupus erythematosus .

Industry:

Mécanisme D'action

L-Canavanine sulfate exerts its effects by being incorporated into proteins in place of arginine. This incorporation is facilitated by arginyl-tRNA synthetase, leading to the formation of aberrant canavanyl proteins. These dysfunctional proteins disrupt normal cellular functions and can lead to various toxic effects . Additionally, L-canavanine sulfate acts as a selective inhibitor of inducible nitric oxide synthase, interfering with the production of nitric oxide .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

L-Canavanine sulfate is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . This arginine structural analogue plays a significant role in biochemical reactions .

Cellular Effects

L-Canavanine sulfate has been shown to inhibit cellular function in a diverse living system . It disrupts polyamine metabolism and formation of reactive nitrogen species including nitric oxide .

Molecular Mechanism

The molecular mechanism of L-Canavanine sulfate involves its incorporation into proteins in place of arginine, leading to the formation of non-functional proteins . This results in disruption of the tertiary and/or quaternary interactions essential for establishing the requisite three-dimensional conformation of a given protein .

Temporal Effects in Laboratory Settings

Its impact on protein structure and function suggests potential long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects of L-Canavanine sulfate in animal models are not fully documented, its toxic properties suggest potential adverse effects at high doses .

Metabolic Pathways

L-Canavanine sulfate is involved in the disruption of polyamine metabolism . It likely interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its ability to be incorporated into proteins suggests it may interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of L-Canavanine sulfate is likely to be widespread due to its incorporation into proteins. Its effects on protein function suggest it may be directed to specific compartments or organelles where these proteins are active .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Canavanine sulfate can be synthesized from L-canavaninosuccinic acid. The biosynthetic pathway of L-canavanine sulfate involves the conversion of L-canavaninosuccinic acid to L-canavanine and fumaric acid in the Krebs-Henseleit ornithine-urea cycle .

Industrial Production Methods: L-Canavanine sulfate is typically isolated from the seeds of leguminous plants such as jack bean and lucerne. The seeds are processed to extract the compound, which is then purified to obtain L-canavanine sulfate .

Analyse Des Réactions Chimiques

Types of Reactions: L-Canavanine sulfate undergoes various chemical reactions, including:

Oxidation: L-Canavanine sulfate can be oxidized to form reactive nitrogen species, including nitric oxide.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide can be used to oxidize L-canavanine sulfate.

Substitution Conditions: The substitution of arginine by L-canavanine sulfate occurs under physiological conditions during protein synthesis.

Major Products Formed:

Reactive Nitrogen Species: Oxidation of L-canavanine sulfate leads to the formation of reactive nitrogen species.

Non-functional Proteins: Substitution of arginine by L-canavanine sulfate results in the formation of dysfunctional proteins.

Comparaison Avec Des Composés Similaires

L-Canavanine sulfate is unique due to its high toxicity and ability to disrupt protein synthesis. Similar compounds include:

L-Homoarginine: Another arginine analogue synthesized in some Lathyrus species, known for its toxic properties.

L-Canaline: A compound similar to ornithine, also found in leguminous plants and known for its insecticidal properties.

L-Canavanine sulfate stands out due to its potent allelochemical properties and its significant impact on both plant and animal systems .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of L-Canavanine sulfate involves the conversion of L-arginine into L-Canavanine, followed by the reaction of L-Canavanine with sulfuric acid to form L-Canavanine sulfate.", "Starting Materials": ["L-arginine", "Sulfuric acid"], "Reaction": ["Step 1: L-arginine is reacted with nitrous acid to form diazo compound.", "Step 2: The diazo compound is then reacted with hypophosphorous acid to form L-Canavanine.", "Step 3: L-Canavanine is then treated with sulfuric acid to form L-Canavanine sulfate." ] } | |

Numéro CAS |

2219-31-0 |

Formule moléculaire |

C5H14N4O7S |

Poids moléculaire |

274.26 g/mol |

Nom IUPAC |

[(1S)-1-carboxy-3-(diaminomethylideneamino)oxypropyl]azanium;hydrogen sulfate |

InChI |

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)/t3-;/m0./s1 |

Clé InChI |

MVIPJKVMOKFIEV-DFWYDOINSA-N |

SMILES isomérique |

C(CON=C(N)N)[C@@H](C(=O)O)[NH3+].OS(=O)(=O)[O-] |

SMILES |

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |

SMILES canonique |

C(CON=C(N)N)C(C(=O)O)[NH3+].OS(=O)(=O)[O-] |

Apparence |

Solid powder |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

Autres numéros CAS |

2219-31-0 |

Description physique |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Very soluble in water Insoluble in alcohol, ether, benzene |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AI3-52581, Canavanine sulfate, L-Canavanine sulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

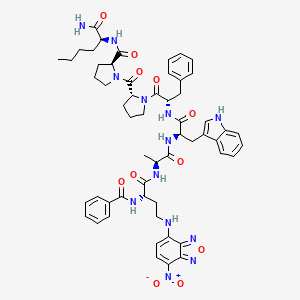

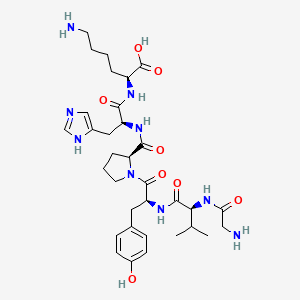

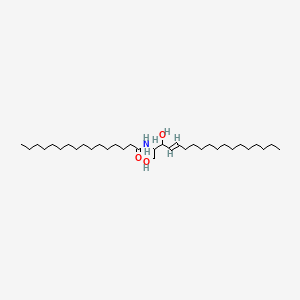

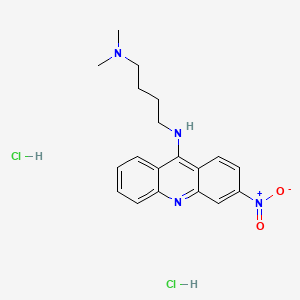

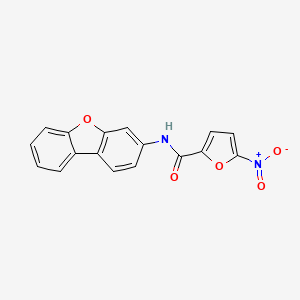

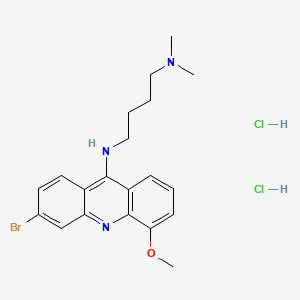

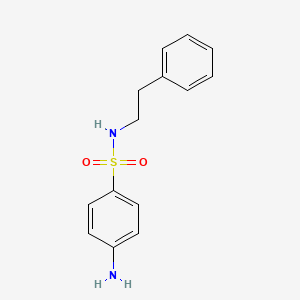

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline](/img/structure/B1668170.png)

![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)

![4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1668185.png)

![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)

![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)